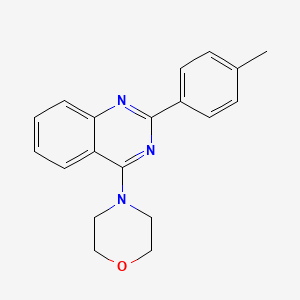![molecular formula C18H20N2O3S B5764618 ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5764618.png)
ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate, also known as EMBI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EMBI is a thiosemicarbazone derivative that has been synthesized and studied for its biological properties.
作用機序
The mechanism of action of ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate is not fully understood. However, it is believed to act by chelating metal ions and forming stable complexes. This can lead to the inhibition of enzymes and other biological processes that rely on metal ions.
Biochemical and Physiological Effects:
ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate has been shown to have various biochemical and physiological effects. In one study, ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate was found to inhibit the growth of cancer cells by inducing apoptosis. In another study, ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate was shown to inhibit the activity of urease, an enzyme that plays a role in the pathogenesis of gastric ulcers. ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate has also been shown to have antibacterial and antiviral properties.
実験室実験の利点と制限
One advantage of using ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate in lab experiments is its ability to chelate metal ions and form stable complexes. This makes it useful in the study of enzymes and other biological processes that rely on metal ions. However, one limitation of using ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate is its potential toxicity. Further studies are needed to determine the safe concentration of ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate that can be used in lab experiments.
将来の方向性
There are several future directions for the study of ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate. One direction is the investigation of its potential as an anticancer agent. Another direction is the study of its ability to inhibit enzymes involved in the pathogenesis of various diseases. Additionally, ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate could be further explored as a precursor for the synthesis of metal-organic frameworks with potential applications in materials science.
合成法
Ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate can be synthesized using a multi-step reaction process. The first step involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form 2-methoxy-N'-[1-(2-methoxyphenyl)ethylidene]hydrazinecarbothioamide. This intermediate is then reacted with ethyl 4-bromobenzoate to form ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate. The reaction is typically performed using a catalyst such as copper(I) iodide and a base such as potassium carbonate.
科学的研究の応用
Ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate has been investigated for its anticancer, antiviral, and antibacterial properties. In biochemistry, ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate has been studied for its ability to inhibit enzymes such as urease and acetylcholinesterase. In materials science, ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate has been used as a precursor for the synthesis of metal-organic frameworks.
特性
IUPAC Name |
ethyl 4-[(2-methoxyphenyl)methylcarbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-3-23-17(21)13-8-10-15(11-9-13)20-18(24)19-12-14-6-4-5-7-16(14)22-2/h4-11H,3,12H2,1-2H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZCDCCUKGMXAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[(2-methoxybenzyl)carbamothioyl]amino}benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dimethyl 2-[(3-cyclopentylpropanoyl)amino]terephthalate](/img/structure/B5764544.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(1H-pyrrol-2-ylmethylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5764550.png)
![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764559.png)


![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5764584.png)

![1-[3-(4-methoxyphenyl)acryloyl]cyclohexyl acetate](/img/structure/B5764592.png)

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-methylphenyl acetate](/img/structure/B5764602.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5764605.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5764610.png)
![3,4-dimethoxy-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5764616.png)